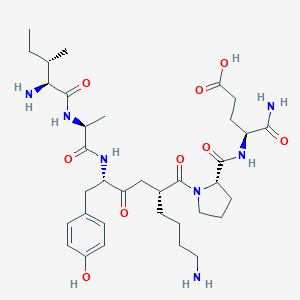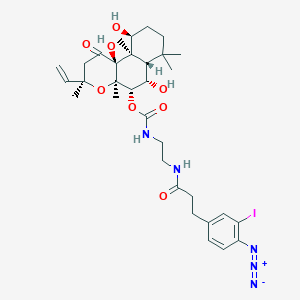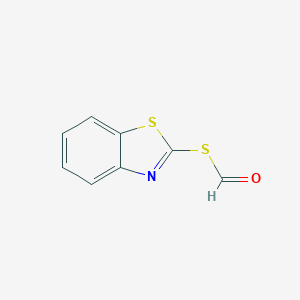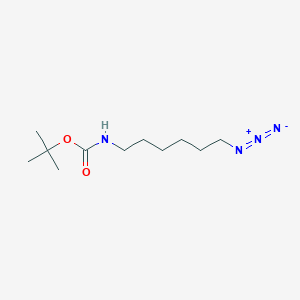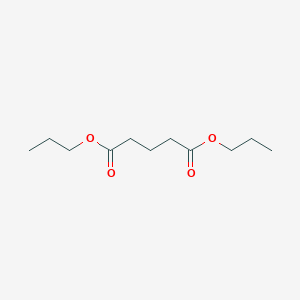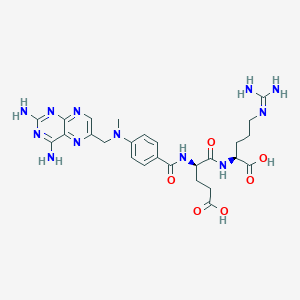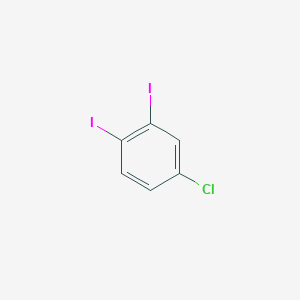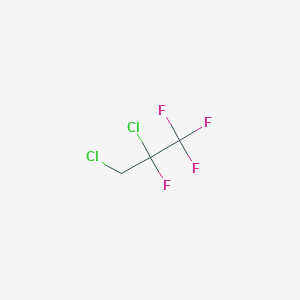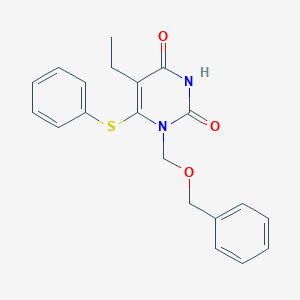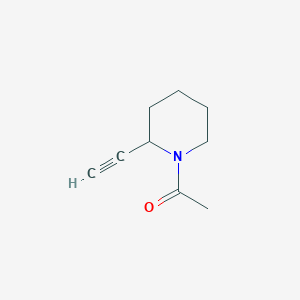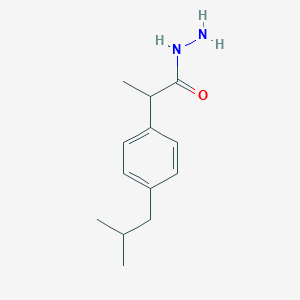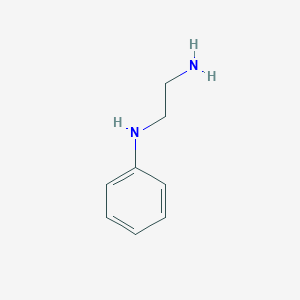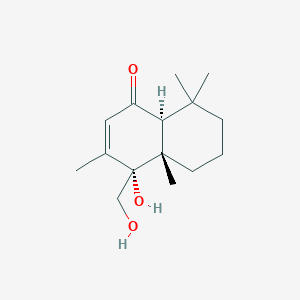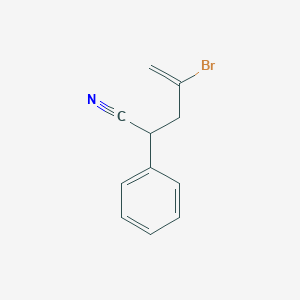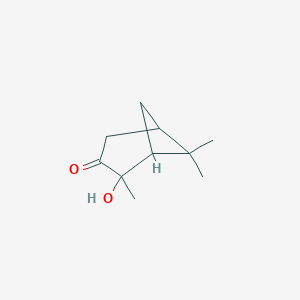
Oxypinocamphone
Vue d'ensemble
Description
Oxypinocamphone is a natural compound found in the essential oil of the plant Artemisia annua L. It has been studied for its potential use in medicinal applications due to its unique chemical structure and properties. In
Mécanisme D'action
The mechanism of action of Oxypinocamphone is not fully understood. However, it has been suggested that it may work by inhibiting the growth of cancer cells, reducing inflammation, and scavenging free radicals.
Effets Biochimiques Et Physiologiques
Oxypinocamphone has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have antioxidant effects by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Oxypinocamphone in lab experiments is its unique chemical structure and properties. It has been shown to have a variety of biological activities, making it a useful tool in studying various diseases. However, the low yield of the compound makes it difficult to obtain in large quantities, limiting its use in certain experiments.
Orientations Futures
For research include exploring its potential use in treating malaria, cancer, and inflammation, as well as studying its safety for human use.
Applications De Recherche Scientifique
Oxypinocamphone has been studied for its potential use in treating various diseases. It has been found to have antimalarial, anticancer, and anti-inflammatory properties. In addition, it has been shown to have antioxidant and antimicrobial effects.
Propriétés
Numéro CAS |
10136-65-9 |
|---|---|
Nom du produit |
Oxypinocamphone |
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3 |
Clé InChI |
VZRRCQOUNSHSGB-UHFFFAOYSA-N |
SMILES |
CC1(C2CC1C(C(=O)C2)(C)O)C |
SMILES canonique |
CC1(C2CC1C(C(=O)C2)(C)O)C |
Autres numéros CAS |
10136-65-9 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


